molecular formula C13H14N2O B1215932 6-Methoxyharmalan CAS No. 3589-73-9

6-Methoxyharmalan

Número de catálogo: B1215932
Número CAS: 3589-73-9
Peso molecular: 214.26 g/mol
Clave InChI: HMBHRMFLDKKSCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methoxyharmalan is a naturally occurring β-carboline alkaloid related to harmaline, recognized for its role as a serotonin receptor modulator and a potent monoamine oxidase inhibitor (MAOI) . This compound is a subject of interest in neuropharmacology research, particularly for studying mechanisms of hallucinogens distinct from classical serotonergic psychedelics; its effects have been described as similar to those of ibogaine . Researchers utilize this compound to investigate its binding interactions with various serotonin receptors, including the 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors, as well as its effects on the norepinephrine transporter (NET) . It has been isolated from Virola species and has a history of use in ethnopharmacological studies . This compound is for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBHRMFLDKKSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957306, DTXSID10901872
Record name 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3589-73-9
Record name 6-Methoxyharmalan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3589-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Methoxyharmalan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHOXYHARMALAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43F45VJV8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence and Biogenesis

Natural Occurrence and Distribution in Biological Systems

While 6-methoxyharmalan has been synthesized and studied, its endogenous presence in living organisms has been a subject of investigation, with early attempts to find it in biological systems proving unsuccessful wikipedia.org. However, its isolation from botanical sources is well-documented.

This compound has been successfully isolated from several plant species belonging to the Virola genus. These findings indicate its natural occurrence within specific botanical families.

Table 1: Botanical Sources of this compound

Plant SpeciesPart Used (if specified)Notes
Virola cuspidataNot specifiedIsolated from this species. wikipedia.orgscribd.comcsic.escatbull.comarchive.orgcatbull.comnih.govmdpi.com
Virola elongataNot specifiedIsolated from this species. nih.govmdpi.com

The biogenesis of this compound in mammalian systems is primarily hypothesized to occur through the metabolic transformation of endogenous tryptamine (B22526) derivatives, particularly melatonin (B1676174) and 5-methoxytryptamine (B125070).

Melatonin, a well-known hormone involved in circadian rhythm regulation, can readily undergo cyclization to form this compound under physiological conditions in vitro wikipedia.orgavalonlibrary.netannualreviews.orgscribd.com. This process involves the incorporation of a third ring into the melatonin structure annualreviews.org. Furthermore, 5-methoxytryptamine, in the presence of acetaldehyde, can participate in a Pictet-Spengler reaction to form 6-methoxytetrahydroharman, an isomer of this compound claudionaranjo.netsamorini.it. These pathways suggest that this compound may be a putative metabolite of these indoleamines in vivo wikipedia.org.

The formation of β-carbolines, including this compound and its related compounds, is often associated with the Pictet-Spengler reaction csic.esavalonlibrary.netscience.govscience.govresearchgate.net. This reaction typically involves the condensation of a β-arylethylamine (like a tryptamine derivative) with an aldehyde or ketone, followed by cyclization. While specific enzymes are not always required for this condensation, the reaction can occur under physiological conditions samorini.iteur.nl.

The synthesis of melatonin, a key precursor to this compound, involves specific enzymatic steps. These include the action of tryptophan hydroxylase, 5-hydroxytryptophan (B29612) decarboxylase, N-acetyltransferase, and hydroxyindole-O-methyltransferase (HIOMT) claudionaranjo.netsamorini.itascopubs.org. HIOMT, found in the pineal body, catalyzes the O-methylation of N-acetylserotonin to form melatonin claudionaranjo.netascopubs.org. While these enzymes are crucial for generating the precursors, the direct enzymatic conversion of melatonin or 5-methoxytryptamine to this compound is less explicitly detailed in the literature, with chemical cyclization being a more emphasized mechanism wikipedia.orgavalonlibrary.netannualreviews.org.

Endogenous Presence and Putative Biogenic Pathways in Mammalian Systems

Chemoenzymatic and Synthetic Methodologies for Research Applications

This compound is a compound that has been synthesized for research purposes wikipedia.orgavalonlibrary.net. While specific detailed synthetic protocols for this compound are not extensively elaborated in the provided snippets, general methodologies for β-carboline synthesis, including chemoenzymatic approaches and asymmetric synthesis, are noted in the broader context of this alkaloid family science.govscience.govacs.org. Its role as a chemical intermediate in research is also acknowledged avalonlibrary.net.

Compound List

this compound

Melatonin

5-Methoxytryptamine

Tryptamine

Serotonin (B10506) (5-HT)

Harmaline (B1672942)

Harmine (B1663883)

5-MeO-DMT

N-acetylserotonin

5-methoxytryptophol (B162933)

5-methoxyindoleacetic acid

6-Methoxyharman

6-Methoxytetrahydroharman

Pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline)

Pharmacological Characterization and Molecular Mechanisms

Receptor Binding Profiles and Ligand-Target Interactions

Serotonin (B10506) Receptor Subtype Affinities (5-HT2A, 5-HT2C, 5-HT6, 5-HT7) and Functional Modulation

6-Methoxyharmalan demonstrates a notable affinity for several serotonin receptor subtypes. Research has quantified its binding affinity (Ki) for various receptors, revealing a modest interaction with the 5-HT2A and 5-HT2C receptors and weaker, but present, affinity for the 5-HT6 and 5-HT7 subtypes. Specifically, it shows a Ki value of 924 nM for the 5-HT2C receptor and values ranging from 4,220 to 5,600 nM for the 5-HT2A receptor. nih.gov Its affinity for the 5-HT6 and 5-HT7 receptors has been reported at 1,930 nM and 2,960 nM, respectively. nih.govwikipedia.org

Despite its measurable affinity for the 5-HT2A receptor, functional assays have indicated a lack of both agonist and antagonist activity at concentrations up to 10,000 nM. nih.gov However, in other in-vitro models, such as the isolated rat uterus and guinea pig ileum, this compound has been characterized as a potent serotonin antagonist. nih.gov This suggests that its functional modulation may be system- or tissue-dependent. The interaction with 5-HT2A receptors is a common feature of many psychoactive compounds, and these receptors are known to be involved in a wide array of neurological processes. nih.govnih.gov

Table 1: Serotonin Receptor Binding Affinities of this compound

Receptor Subtype Binding Affinity (Ki)
5-HT2A 4,220 - 5,600 nM
5-HT2C 924 nM
5-HT6 1,930 nM
5-HT7 2,960 nM

Data sourced from multiple studies. nih.govwikipedia.org

Glycine (B1666218) Receptor Antagonism and Allosteric Modulation

Scientific investigations have identified this compound as an inhibitor of glycine receptors. A study screening several β-carbolines found that this compound acts as a competitive antagonist at these receptors. nih.gov Glycine receptors are crucial ligand-gated ion channels in the central nervous system that mediate inhibitory neurotransmission. The antagonism by this compound was found to exhibit only weak subunit specificity across the α1, α2, and α3 glycine receptor subtypes. nih.gov This competitive antagonism suggests that it vies with the endogenous agonist, glycine, at its binding site, thereby blocking the receptor's activation and the subsequent influx of chloride ions that would normally hyperpolarize the neuron. nih.gov

Adrenoceptor Subtype Interaction (α2A-Adrenoceptor)

The interaction of this compound with adrenoceptors, specifically the α2A subtype, has been a subject of investigation due to the activity of related β-carbolines. The α2A-adrenoceptor is a key site for regulating neurotransmitter release and is the target for various clinical agents. However, studies examining the binding of a series of β-carbolines at α2-adrenoceptors found that the tested compounds, which are structurally related to this compound, did not bind to this receptor subtype. This indicates that despite the structural similarities to other compounds that may interact with this system, this compound itself is unlikely to exert direct effects via the α2A-adrenoceptor.

Interactions with Other Neurotransmitter Receptor Systems (e.g., Dopamine (B1211576) D2, Benzodiazepine)

To develop a comprehensive pharmacological profile, the binding of this compound has been assessed at other significant neurotransmitter receptors. Research indicates that the compound does not bind to the serotonin 5-HT1A receptor. nih.gov Furthermore, extensive studies on a large series of β-carbolines, including compounds structurally similar to this compound, have demonstrated little to no affinity for dopamine D2 receptors or benzodiazepine (B76468) receptors. wikipedia.org This lack of interaction suggests that the pharmacological effects of this compound are not mediated through the direct modulation of these specific dopaminergic or GABAergic receptor sites.

Enzyme Modulation and Inhibition Kinetics

Beyond receptor interactions, this compound also functions by modulating the activity of key enzymes involved in neurotransmitter metabolism.

Monoamine Oxidase (MAO-A) Inhibition and Selectivity

Studies on Other Metabolic Enzymes

This compound is recognized as a potent monoamine oxidase inhibitor (MAOI) wikipedia.org. Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters (like serotonin, dopamine, and norepinephrine) and other biogenic and dietary amines mdpi.comwikipedia.org. Inhibition of these enzymes, particularly MAO-A, prevents the breakdown of these neurotransmitters, leading to increased levels in the brain, which is a mechanism exploited by many antidepressant medications mdpi.commdpi.com.

The activity of this compound as an MAOI is consistent with the pharmacological profile of other related β-carbolines. Its close structural isomer, harmaline (B1672942) (7-methoxyharmalan), is a well-characterized reversible inhibitor of monoamine oxidase A (RIMA) wikipedia.orgnih.gov. Similarly, the fully aromatic analogue, harmine (B1663883) (7-methoxyharman), is a highly potent and selective inhibitor of MAO-A nih.gov. While detailed kinetic studies specifying the IC₅₀ or Kᵢ values for this compound's inhibition of MAO-A and MAO-B are not as extensively documented in the provided literature as for harmine or harmaline, its classification as a potent MAOI is established wikipedia.org. The related tetrahydro-β-carboline, 6-methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THβC), has been shown to be a specific MAO-A inhibitor both in vitro and in vivo nih.gov. An in vitro study using whole mouse brain homogenates found that 6-MeO-THβC had an IC₅₀ of 1.6 µM for MAO-A nih.gov.

The table below summarizes the MAO inhibitory profiles of this compound and related β-carbolines based on available data.

CompoundMAO Inhibition ProfileSelectivityPotency
This compound Potent MAO inhibitor wikipedia.orgData not specifiedPotent wikipedia.org
Harmaline Reversible MAO-A Inhibitor (RIMA) wikipedia.orgMAO-A selective wikipedia.orgData not specified
Harmine Reversible MAO-A Inhibitor (RIMA) nih.gov~10,000-fold for MAO-A over MAO-B nih.govKᵢ = 16.9 nM; IC₅₀ = 2.0–380 nM nih.gov
6-MeO-THβC MAO-A Inhibitor nih.govSpecific for MAO-A at doses ≤ 50 mg/kg in vivo nih.govIC₅₀ = 1.6 µM (in vitro) nih.gov

This table is based on data from the cited sources.

In Vitro Pharmacological Activity Spectrum and Mechanistic Elucidation

Direct research elucidating the specific intracellular signaling pathways modulated by this compound is limited in the available scientific literature. However, studies on structurally similar β-carbolines, such as harmine, offer potential avenues for investigation. Harmine is known to be a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) nih.gov. Inhibition of this kinase can affect downstream signaling cascades involved in neurodevelopment and neurodegeneration. Furthermore, harmine has been shown to induce apoptosis in cancer cell lines through mechanisms that include the upregulation of p53 and caspase 3, suggesting an influence on cell survival and death pathways nih.gov. It also affects glutamatergic pathways, which are critical for synaptic plasticity and neurotransmission. While these findings relate to harmine, the shared β-carboline scaffold suggests that investigation into the effects of this compound on pathways like DYRK1A/MAPK and PI3K/Akt may be warranted.

In vitro studies using isolated organ preparations have been instrumental in characterizing the pharmacological activity of this compound. Research has demonstrated that this compound acts as a potent serotonin antagonist wikipedia.org. Specifically, in preparations of isolated rat uterus and isolated guinea pig ileum, it effectively counteracted serotonin-induced contractions wikipedia.org. One study noted that as a serotonin antagonist, 10-methoxyharmalan (an alternative name for this compound) is more potent than its isomer harmaline. This antagonistic activity at serotonin receptors in peripheral tissues provides insight into its complex pharmacological profile, which contrasts with the effects expected from MAO inhibition alone.

There is a lack of available scientific studies specifically investigating the neurogenic potential of this compound in cell models. Research has been conducted on the closely related but structurally distinct compound, 6-methoxy-1,2,3,4-tetrahydro-β-carboline (pinoline), which is the fully saturated analogue of this compound's core structure. Studies on pinoline have shown that it can stimulate early neurogenesis and neuronal maturation in in vitro models using neural stem cells from the adult rat subventricular zone. However, due to the structural differences—specifically the degree of saturation in the pyridine (B92270) ring which significantly alters molecular geometry and receptor affinity—these findings cannot be directly extrapolated to this compound.

Comparing this compound with its structural relatives—harmaline (7-methoxyharmalan), harmine, and tetrahydroharmine—reveals important distinctions in their biological activities.

Receptor Binding Profile: this compound exhibits a modest affinity for the human serotonin 5-HT₂ₐ (Kᵢ = 4,220–5,600 nM) and 5-HT₂c (Kᵢ = 924 nM) receptors wikipedia.org. Its affinity for the 5-HT₂ₐ receptor is similar to that of harmaline wikipedia.org. Despite this binding, neither compound showed agonist or antagonist activity at the 5-HT₂ₐ receptor in one specific in vitro assay at concentrations up to 10,000 nM wikipedia.org. This compound also binds to 5-HT₆ (Kᵢ = 1,930 nM) and 5-HT₇ (Kᵢ = 2,960 nM) receptors but not to the 5-HT₁ₐ receptor or the serotonin transporter (SERT) wikipedia.org. In contrast, harmine shows high affinity for the imidazoline (B1206853) I₂ receptor (Kᵢ = 10 nM) nih.gov.

Compound5-HT₂ₐ Receptor Kᵢ (nM)5-HT₂c Receptor Kᵢ (nM)Other Notable Targets (Kᵢ)
This compound 4,220 - 5,600 wikipedia.org924 wikipedia.org5-HT₆ (1,930 nM), 5-HT₇ (2,960 nM) wikipedia.org
Harmaline Similar to this compound wikipedia.orgLow micromolar range wikipedia.orgImidazoline I₂ (22 nM) wikipedia.org
Harmine Data not specifiedData not specifiedImidazoline I₂ (10 nM), DYRK1A (33-700 nM) nih.gov

This table is based on data from the cited sources.

In Vivo and Behavioral Effects: In humans, this compound is reported to be a hallucinogen with a potency approximately 1.5 times greater than that of harmaline wikipedia.org. In drug discrimination studies in rodents, which are used to compare the subjective effects of different compounds, this compound fully substitutes for the atypical hallucinogen ibogaine (B1199331) nih.gov. This is a significant distinction from other β-carbolines like harmaline, harmine, harmane, and harmalol, which only partially substitute for ibogaine nih.gov. This suggests that the subjective effects of this compound may more closely resemble those of ibogaine than its closer structural analogues do.

Structure-Activity Relationships (SAR)

The structure-activity relationships (SAR) for this compound and related β-carbolines are determined by three primary structural features: the substitution pattern on the benzene (B151609) ring, the degree of saturation of the pyridine ring, and substitutions at the C1 position.

Position of the Methoxy (B1213986) Group: The placement of the methoxy (-OCH₃) group on the β-carboline core is critical. This compound is an isomer of the more widely studied harmaline (7-methoxyharmalan). This difference in the methoxy group's position from C6 to C7 significantly influences the molecule's interaction with biological targets. Furthermore, studies on other synthetic β-carboline series have shown that a 6-methoxy substituent can be crucial for maintaining or restoring binding affinity at certain receptors, particularly when other parts of the molecule, such as the indole (B1671886) nitrogen, are modified nih.gov. This highlights the strategic importance of the C6 position for molecular recognition.

Saturation of the Pyridine Ring: this compound is a 3,4-dihydro-β-carboline, meaning its pyridine ring is partially saturated. This feature distinguishes it from both the fully aromatic β-carbolines (e.g., harman, harmine) and the fully saturated tetrahydro-β-carbolines (e.g., tetrahydroharmine, pinoline). This intermediate level of saturation imparts a specific three-dimensional conformation and flexibility that affects its pharmacological profile, including its potency as a hallucinogen and its MAO-inhibitory activity wikipedia.org. The dihydro-β-carbolines like this compound and harmaline are generally more potent as hallucinogens than their aromatic or fully saturated counterparts wikipedia.orgwikipedia.org.

Substitution at C1: this compound has a methyl group at the C1 position. This is a common feature among naturally occurring psychoactive β-carbolines. The presence and nature of the substituent at C1 are known to modulate the affinity and activity at various receptors, including serotonin and benzodiazepine receptors.

Elucidation of Structural Determinants for Receptor and Enzyme Interactions

The interaction of this compound with its biological targets, primarily monoamine oxidase A (MAO-A) and serotonin receptors, is governed by specific structural features of the molecule. The core of its activity lies in the tricyclic 9H-pyrido[3,4-b]indole scaffold, also known as the β-carboline ring system. nih.gov This relatively planar and rigid structure provides a foundational framework for insertion into the binding sites of proteins.

The key structural determinants for this compound's interactions include:

The Methoxy Group at Position 6: The position of the methoxy (-OCH3) group on the indole ring is a critical determinant of its pharmacological profile. This group, being an electron-donating substituent, influences the electronic distribution of the aromatic system, which can affect cation-π and π-π stacking interactions within receptor or enzyme active sites. researchgate.net For instance, in MAO-A, the active site contains a cavity surrounded by aromatic residues, making such interactions crucial for binding and inhibition. researchgate.netderpharmachemica.com Computational docking studies on similar flavonoid inhibitors of MAO-A have highlighted the importance of hydrogen bonds and interactions with specific amino acid residues such as TYR, CYS, and PHE. derpharmachemica.com The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket.

The Dihydropyridine Ring: Unlike fully aromatic β-carbolines such as harmine, this compound possesses a 3,4-dihydro-β-carboline structure. wikipedia.org This partial saturation introduces a degree of conformational flexibility to the pyridine ring, which can be crucial for adopting an optimal conformation to fit within a specific binding site. This structural feature distinguishes it from its more rigid analogue, 6-methoxyharman.

The Methyl Group at Position 1: The methyl group at the C-1 position is another significant feature. This small alkyl group can engage in hydrophobic or van der Waals interactions within the binding pocket. Its presence and position are known to be important for the affinity and activity at various targets, including MAO-A.

Conformational Dynamics and Ligand Efficiency Considerations

The interaction of a ligand with its biological target is a dynamic process, influenced by the conformational flexibility of both the molecule and the protein. For this compound, its conformational dynamics and resulting ligand efficiency are key aspects of its molecular mechanism.

The tricyclic β-carboline system of this compound is largely rigid, which inherently limits its conformational freedom. This pre-organization can be advantageous for binding, as less of an entropic penalty is paid upon fitting into a constrained binding site. However, the 3,4-dihydro-β-carboline structure does introduce a degree of flexibility in the C-ring compared to fully aromatic β-carbolines like harmine. This allows for slight puckering or twisting of this ring, which may be essential for achieving an optimal geometric and electronic complementarity with the active sites of enzymes like MAO-A or the orthosteric binding pockets of receptors. biorxiv.org

Molecular dynamics simulations of similar ligand-protein complexes, such as the human serotonin transporter, have revealed that the binding of a ligand can induce and stabilize specific conformational states of the protein (e.g., outward-facing vs. inward-facing). nih.gov It is plausible that this compound similarly selects for or induces a particular conformation in its target proteins. For instance, its binding within the catalytic cavity of MAO-A likely involves subtle conformational adjustments of both the ligand and the surrounding amino acid residues to maximize favorable interactions, such as π-π stacking with the aromatic cage residues and potential hydrogen bonding. nih.gov

Computational and Theoretical Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking simulations have been employed to predict and understand how 6-Methoxyharmalan interacts with biological targets, particularly the enzyme Monoamine Oxidase A (MAO-A). Studies utilizing the GOLD docking program have successfully modeled the binding of this compound within the MAO-A active site nih.gov. The docking procedure typically involves defining a binding site based on the co-crystal structure of related compounds, such as harmine (B1663883), and retaining key water molecules that are crucial for stabilizing ligand-receptor interactions nih.gov.

The simulations employ various scoring functions, including GoldScore, ChemScore, and ChemPLP, to evaluate the binding poses and affinities of the ligands nih.gov. These computational models reveal that this compound engages in significant interactions with several amino acid residues within the MAO-A active site. Key interactions include hydrophobic contacts with residues such as Tyr69, Phe208, Phe352, Ile335, Tyr407, and Tyr444 nih.gov. Furthermore, the nitrogen atom in the pyridine (B92270) ring of this compound acts as a hydrogen bond acceptor, often interacting with tyrosine residues, while the nitrogen in the pyrrole (B145914) ring functions as a hydrogen bond donor, frequently engaging with conserved water molecules nih.gov. These detailed interaction profiles are vital for understanding the compound's inhibitory mechanism. Molecular docking has also been used in conjunction with experimental data, such as mutant cycle analysis, to define the binding orientation of beta-carbolines, including this compound, to other receptors like glycine (B1666218) receptors uq.edu.au.

Table 1: Key Molecular Docking Interactions of this compound with MAO-A Active Site

Amino Acid ResidueInteraction TypeRole
Tyr69HydrophobicBinding interaction
Phe208HydrophobicBinding interaction
Phe352HydrophobicBinding interaction
Ile335HydrophobicBinding interaction
Tyr407HydrophobicBinding interaction
Tyr444HydrophobicBinding interaction
Pyridine NitrogenHydrogen Bond AcceptorInteraction with tyrosine residues
Pyrrole NitrogenHydrogen Bond DonorInteraction with water molecules

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations are essential for providing a dynamic view of ligand-protein interactions, allowing for the analysis of conformational changes, flexibility, and the calculation of binding energetics. While specific detailed MD studies focused exclusively on this compound's conformational analysis and binding energetics are not extensively detailed in the reviewed literature snippets, MD simulations are a standard computational tool employed in the broader study of beta-carbolines. For instance, MD simulations have been used to analyze the dynamics of related compounds like harmine, including root-mean-square deviation (RMSD) calculations and dynophore analysis to understand the dynamic pharmacophore elements and their interactions with active site residues nih.gov. Such studies provide crucial information about the stability of the ligand-protein complex and the energetic contributions to binding, which are fundamental for a comprehensive understanding of this compound's pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling establishes correlations between the chemical structures of a series of compounds and their experimentally determined biological activities psu.edu. For beta-carbolines, including this compound, QSAR studies have been instrumental in understanding how structural modifications influence their binding affinity and functional effects at various receptors, such as serotonin (B10506) (5-HT2A, 5-HT2C), dopamine (B1211576) (D-2), and benzodiazepine (B76468) receptors researchgate.netresearchgate.netmdma.ch. These models help in predicting the potency and efficacy of novel analogs and in identifying key structural features responsible for specific biological responses.

Drug discrimination studies, where compounds are tested for their ability to substitute for a known psychoactive drug, have also provided data that can be analyzed using QSAR principles. For example, this compound has shown partial substitution for DOM (a phenylakylamine psychedelic) in rat models, suggesting shared receptor interaction mechanisms that can be further explored through QSAR researchgate.nettdx.cat. The development of robust QSAR models allows researchers to predict the biological activity of untested compounds, thereby streamlining the drug discovery process and providing a theoretical basis for rational drug design psu.edu.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target nih.gov. Structure-based pharmacophore models for this compound have been generated from molecular docking studies into the MAO-A active site nih.gov. These models highlight the critical interactions, such as hydrophobic contacts with specific amino acid residues (Tyr69, Phe208, Phe352, Ile335, Tyr407, Tyr444) and hydrogen bonding capabilities of the pyridine and pyrrole nitrogen atoms nih.gov.

The identified pharmacophore features for this compound are also considered relevant to its antagonistic activity at serotonin 5-HT2c receptors google.com. Virtual screening, a process that uses computational methods to search large databases of compounds for those most likely to bind to a specific target, often employs pharmacophore models as a primary filtering tool. By defining the essential pharmacophoric requirements for interaction with a target, virtual screening can efficiently identify potential lead compounds for further investigation.

Compound List:

this compound

Preclinical Investigative Paradigms and Future Research Avenues

In Vivo Animal Models for Neurobiological Pathway Investigations (e.g., Rodent Drug Discrimination Studies)

In vivo animal models are indispensable for understanding the complex neurobiological effects of 6-Methoxyharmalan in a living system. Among these, rodent drug discrimination studies represent a powerful behavioral paradigm to investigate the subjective effects of psychoactive compounds. In this model, animals are trained to recognize the internal state induced by a specific drug and to signal its presence to receive a reward. This allows researchers to determine if novel compounds produce similar subjective effects to known drugs of abuse or therapeutic agents.

Furthermore, by pretreating the animals with specific receptor antagonists before administering this compound, researchers can identify the key neurochemical pathways responsible for its discriminative stimulus effects. This approach provides valuable insights into the compound's mechanism of action at the receptor level. The data generated from these studies are crucial for understanding the neurobiological pathways that mediate the behavioral effects of this compound and for predicting its potential subjective effects in humans.

Table 1: Key Parameters in Rodent Drug Discrimination Studies

ParameterDescriptionRelevance to this compound Research
Training Drug A known psychoactive compound used to establish the discriminative stimulus.Could include stimulants (e.g., d-amphetamine) or hallucinogens to probe different aspects of this compound's effects.
Substitution The extent to which a novel compound mimics the training drug's effects.Full substitution would suggest a similar mechanism of action and subjective effects.
Antagonist Challenge Administration of a receptor antagonist to block the effects of the test compound.Helps to identify the specific neurotransmitter systems mediating this compound's effects.
Response Rate The rate of lever pressing or other behavioral output.Can indicate potential motor effects or sedation caused by the compound.

Integration of Omics Technologies in Mechanistic Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to investigate the mechanistic underpinnings of this compound's biological activity in an unbiased and comprehensive manner. These approaches allow for the global assessment of changes in genes, RNA transcripts, proteins, and metabolites in response to drug exposure, providing a systems-level view of its pharmacological effects.

Metabolomics, the systematic study of small molecule metabolites, is particularly well-suited for characterizing the biochemical footprint of this compound. globalresearchonline.netunl.edunih.gov By analyzing the metabolic profiles of biological samples (e.g., brain tissue, plasma, urine) from animals treated with this compound, researchers can identify alterations in key metabolic pathways. nih.govsemanticscholar.org This could reveal novel mechanisms of action, identify biomarkers of exposure or effect, and provide insights into the compound's metabolic fate.

Proteomics, the large-scale study of proteins, can be used to identify changes in protein expression and post-translational modifications in response to this compound. This can help to pinpoint the specific cellular machinery and signaling cascades that are modulated by the compound. Similarly, transcriptomics can reveal changes in gene expression, providing a snapshot of the cellular response to this compound at the transcriptional level. The integration of these omics datasets can provide a holistic understanding of the compound's mechanism of action, from gene to metabolite, and can help to identify novel therapeutic targets.

Development of Advanced Experimental Models for Biological Activity Studies

While traditional cell cultures and animal models have been instrumental in pharmacological research, they have limitations in fully recapitulating the complexity of human physiology, particularly in the context of the central nervous system. The development of advanced experimental models, such as three-dimensional (3D) brain organoids, offers a promising alternative for studying the biological activity of this compound in a more physiologically relevant context. nih.govnih.govmdpi.comyoutube.com

Human brain organoids are 3D, self-organizing structures derived from pluripotent stem cells that mimic the architecture and cellular composition of the developing human brain. frontiersin.org These models provide a unique platform to investigate the effects of this compound on various aspects of human neurodevelopment, including cell proliferation, differentiation, migration, and synapse formation. By exposing brain organoids to this compound, researchers can study its impact on neural network activity and identify potential neurodevelopmental effects in a controlled in vitro setting.

In addition to organoids, in silico models, which use computer simulations to predict the biological activity of compounds, are becoming increasingly powerful. Molecular docking studies, for example, can predict the binding affinity of this compound and its analogs for various protein targets, helping to prioritize compounds for further experimental testing. These advanced models, when used in conjunction with traditional approaches, can accelerate the pace of research and provide deeper insights into the biological activity of this compound.

Identification of Unexplored Biological Targets and Pathways

While the primary pharmacological actions of some β-carbolines are often attributed to their interaction with serotonin (B10506) receptors and monoamine oxidase, there is a growing recognition that these compounds may have a broader range of biological targets. nih.gov The identification of these unexplored targets and pathways is a key area of future research for this compound.

One emerging area of interest is the Trace Amine-Associated Receptors (TAARs), a family of G protein-coupled receptors that are activated by endogenous trace amines. nih.govnih.govepa.gov Given the structural similarities between this compound and known TAAR ligands, it is plausible that this compound may also interact with these receptors. researchgate.netfrontiersin.org Investigating the activity of this compound at TAARs could reveal a novel mechanism of action and open up new avenues for therapeutic development.

Another potential area of investigation is the interaction of this compound with other receptor systems, such as sigma receptors and imidazoline (B1206853) receptors, which are known to be modulated by other β-carbolines. wikipedia.org Furthermore, the ability of some β-carbolines to intercalate into DNA and inhibit various enzymes suggests that this compound may have intracellular targets beyond cell surface receptors. nih.gov A systematic screening of this compound against a broad panel of receptors, enzymes, and ion channels will be crucial for identifying its full spectrum of biological activities and for uncovering novel therapeutic opportunities.

Future Directions in Synthetic Analog Design and Development

The chemical scaffold of this compound provides a rich starting point for the design and development of synthetic analogs with improved pharmacological properties. Structure-activity relationship (SAR) studies, which systematically modify the chemical structure of a compound and evaluate the impact on its biological activity, are a cornerstone of this process. nih.govub.edu By creating a library of this compound analogs with variations at different positions of the β-carboline ring system, researchers can probe the structural requirements for activity at specific targets. acs.orgresearchgate.netchim.it

For example, modifications to the methoxy (B1213986) group at the 6-position, the methyl group at the 1-position, or the saturation of the pyridine (B92270) ring could all have significant effects on the compound's potency, selectivity, and functional activity. nih.govresearchgate.netub.edu The goal of these synthetic efforts could be to develop analogs with enhanced selectivity for a particular receptor subtype, to separate desired therapeutic effects from unwanted side effects, or to improve the compound's pharmacokinetic properties. nih.govresearchgate.net

The design of these new analogs will be guided by the insights gained from the preclinical investigative paradigms described above. For instance, data from in silico modeling can help to predict which structural modifications are most likely to improve binding to a desired target. The synthesized analogs can then be tested in advanced in vitro models, such as brain organoids, and promising candidates can be advanced to in vivo animal studies, including drug discrimination paradigms. This iterative process of design, synthesis, and testing is essential for the development of novel therapeutic agents based on the this compound scaffold.

Table 2: Potential Structural Modifications of this compound for SAR Studies

Position of ModificationType of ModificationPotential Impact on Pharmacological Profile
6-position (Methoxy group) Substitution with other alkoxy groups, halogens, or hydrogen.Alteration of potency and selectivity for various receptors.
1-position (Methyl group) Variation of alkyl chain length or introduction of cyclic substituents.Changes in binding affinity and functional activity.
Pyridine ring Saturation or aromatization of the ring.Influence on receptor subtype selectivity and overall pharmacology.
Indole (B1671886) nitrogen Alkylation or acylation.Modification of pharmacokinetic properties and target interactions.

Q & A

Q. Advanced Research Focus

  • GC-MS : High sensitivity for volatile derivatives but requires derivatization, which may alter native structures .
  • HPLC-UV/FLD : Suitable for purity assessments but lacks specificity in multi-component samples.
  • LC-MS/MS : Gold standard for trace quantification in plasma/brain tissue, with LOQs ≤1 ng/mL.
    Researchers must validate methods per ICH guidelines, including recovery rates and matrix effect assessments .

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound’s role in neuropsychiatric disorders?

Q. Advanced Research Focus

  • Feasible : Prioritize studies with accessible biospecimens (e.g., CSF or serum from clinical cohorts).
  • Novel : Explore under-investigated pathways (e.g., NMDA receptor modulation).
  • Ethical : Ensure compliance with informed consent protocols in human trials .
    Applying PICO frameworks (Population: ASD patients; Intervention: this compound inhibition) can refine research aims .

What strategies are recommended for synthesizing this compound analogs to study structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Core Modifications : Introduce substituents at the indole ring (e.g., 5- or 7-position) to assess hallucinogenic potency.
  • Synthetic Routes : Use Pictet-Spengler reactions with substituted tryptamines and carbonyl precursors.
  • Purity Validation : Employ chiral HPLC to resolve enantiomers, as stereochemistry impacts receptor binding .

How should researchers address discrepancies between in vitro receptor affinity data and in vivo behavioral outcomes for this compound?

Advanced Research Focus
Discrepancies may arise from metabolite activity or blood-brain barrier penetration. Solutions include:

  • Pharmacokinetic Profiling : Measure plasma/brain tissue ratios via LC-MS.
  • In Silico Modeling : Predict BBB permeability using tools like SwissADME.
  • Receptor Knockout Models : Validate target specificity (e.g., 5-HT2A vs. 5-HT2C receptors) .

Table 1: Key Pharmacological Parameters of this compound

ParameterValue/MethodReference
Threshold Hallucinogenic Dose (Oral)1.5 mg/kg (rodents)
Potency Ratio (vs. Harmaline)3:2
Detection Limit (LC-MS/MS)1 ng/mL in plasma

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxyharmalan
Reactant of Route 2
6-Methoxyharmalan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.